molecular formula C30H34N4O5S2 B14452391 4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) CAS No. 73603-70-0

4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)

Cat. No.: B14452391
CAS No.: 73603-70-0
M. Wt: 594.7 g/mol
InChI Key: YSCZQSSHTGVESP-UHFFFAOYSA-N
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Description

4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups and sulfonamide functionalities, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with benzene-1-sulfonamide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The presence of dimethylamino groups enhances its ability to interact with biological molecules, making it a potent inhibitor in certain contexts.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dimethyldiphenyl ether
  • 4,4’-Dicarboxydiphenyl ether
  • 4,4’-Sulfonyldibenzoic acid

Uniqueness

Compared to similar compounds, 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) stands out due to its unique combination of dimethylamino and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

73603-70-0

Molecular Formula

C30H34N4O5S2

Molecular Weight

594.7 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-4-[4-[[4-(dimethylamino)phenyl]methylsulfamoyl]phenoxy]benzenesulfonamide

InChI

InChI=1S/C30H34N4O5S2/c1-33(2)25-9-5-23(6-10-25)21-31-40(35,36)29-17-13-27(14-18-29)39-28-15-19-30(20-16-28)41(37,38)32-22-24-7-11-26(12-8-24)34(3)4/h5-20,31-32H,21-22H2,1-4H3

InChI Key

YSCZQSSHTGVESP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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